![molecular formula C20H36SSi4 B12576172 {[3,5-Bis(trimethylsilyl)thiene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) CAS No. 188717-01-3](/img/structure/B12576172.png)
{[3,5-Bis(trimethylsilyl)thiene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[3,5-Bis(trimethylsilyl)thiene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) is a complex organosilicon compound characterized by the presence of multiple trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound’s structure includes a thiene ring, which is a sulfur-containing heterocycle, and ethyne (acetylene) linkages, contributing to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[3,5-Bis(trimethylsilyl)thiene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) typically involves the use of trimethylsilyl-substituted precursors. One common method is the reaction of 5,5′-diiodo-2,2′-bithiophene with trimethylsilylacetylene in the presence of a palladium catalyst and a base such as diisopropylamine . The reaction is carried out under an inert atmosphere, usually argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
{[3,5-Bis(trimethylsilyl)thiene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The thiene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ethyne linkages can be reduced to form alkenes or alkanes.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiene ring can yield sulfoxides or sulfones, while reduction of the ethyne linkages can produce alkenes or alkanes .
Applications De Recherche Scientifique
{[3,5-Bis(trimethylsilyl)thiene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) has several applications in scientific research:
Mécanisme D'action
The mechanism of action of {[3,5-Bis(trimethylsilyl)thiene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) involves its interaction with molecular targets through its trimethylsilyl groups and ethyne linkages. These interactions can lead to the formation of non-covalent bonds with enzymes and receptors, influencing various biological pathways . The compound’s large molecular volume and chemical inertness also play a role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- {[3,5-Bis(trimethylsilyl)thiene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)
- {[3,5-Bis(trimethylsilyl)benzene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)
- {[3,5-Bis(trimethylsilyl)pyridine-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)}
Uniqueness
The uniqueness of {[3,5-Bis(trimethylsilyl)thiene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) lies in its combination of a thiene ring with ethyne linkages and multiple trimethylsilyl groups. This structure imparts unique chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
188717-01-3 |
|---|---|
Formule moléculaire |
C20H36SSi4 |
Poids moléculaire |
420.9 g/mol |
Nom IUPAC |
trimethyl-[4-trimethylsilyl-3,5-bis(2-trimethylsilylethynyl)thiophen-2-yl]silane |
InChI |
InChI=1S/C20H36SSi4/c1-22(2,3)15-13-17-19(24(7,8)9)18(14-16-23(4,5)6)21-20(17)25(10,11)12/h1-12H3 |
Clé InChI |
ISKBEKGCZMSKHA-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=C(SC(=C1[Si](C)(C)C)C#C[Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(Oxan-2-yl)oxy]methyl}benzonitrile](/img/structure/B12576091.png)
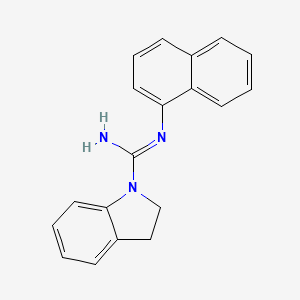
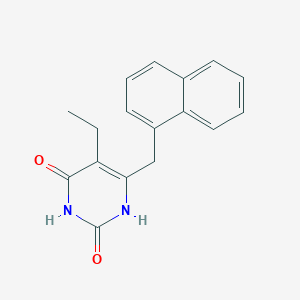
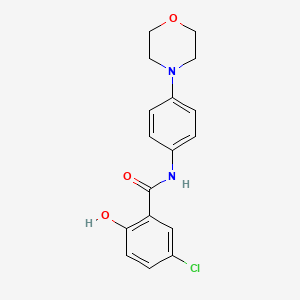
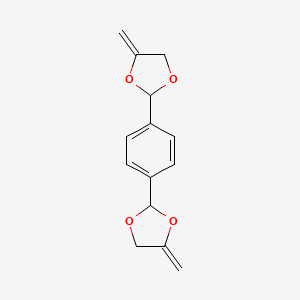
![5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole](/img/structure/B12576127.png)


![1,7-Dioxaspiro[5.5]undecane, 2-methyl-8-propyl-, (2S,6R,8S)-](/img/structure/B12576137.png)
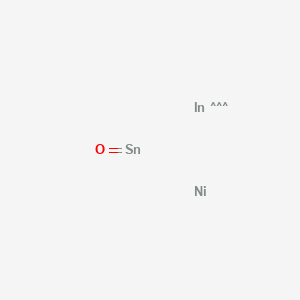
![Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]-](/img/structure/B12576152.png)
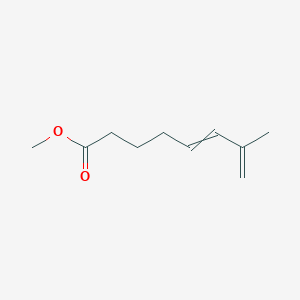
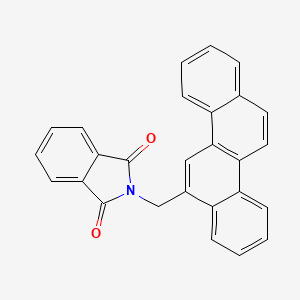
![N-[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]glycyl-L-phenylalanine](/img/structure/B12576183.png)
